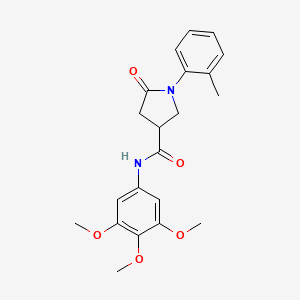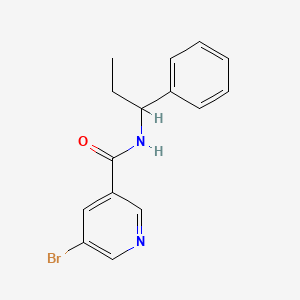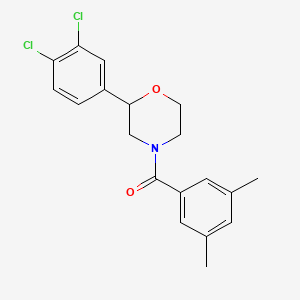
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as Lapatinib, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is used for the treatment of breast cancer, which overexpresses HER2. Lapatinib is a tyrosine kinase inhibitor, which means it blocks the activity of enzymes that promote cell growth and division.
Mechanism of Action
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine works by inhibiting the activity of EGFR and HER2. These receptors are overexpressed in breast cancer cells, which leads to uncontrolled cell growth and division. By blocking the activity of these receptors, this compound can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and block the activation of downstream signaling pathways that promote cell growth and division.
Advantages and Limitations for Lab Experiments
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It is also highly specific for EGFR and HER2, which reduces the risk of off-target effects. However, this compound has some limitations as well. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, its potency can vary depending on the cell line and experimental conditions.
Future Directions
There are several future directions for research on N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research into the use of this compound in combination with other chemotherapeutic agents to improve its efficacy in the treatment of cancer.
Synthesis Methods
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with 2-chloro-5-methylbenzoic acid to form 2-(2-chloro-5-methylphenylamino)-4-nitrobenzoic acid. This intermediate is then reduced to 2-(2-chloro-5-methylphenylamino)-4-aminobenzoic acid, which is further reacted with 6-methyl-2-chloro-4-(3-methylaminopropylamino) pyrimidine to form this compound.
Scientific Research Applications
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its efficacy in the treatment of breast cancer. It has been shown to be effective in combination with other chemotherapeutic agents, such as capecitabine and trastuzumab. This compound has also been studied for its potential use in the treatment of other types of cancer, such as lung cancer and glioblastoma.
properties
IUPAC Name |
4-N-(5-chloro-2-methylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-7-3-4-9(13)6-10(7)16-11-5-8(2)15-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBZVSYJZSHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5317073.png)

![2,5,8,8-tetramethyl-7,10-dihydro-1H,8H-pyrano[4'',3'':4',5']thieno[3',2':5,6]pyrimido[2,1-c][1,2,4]triazine-1,6(5H)-dione](/img/structure/B5317086.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317095.png)

![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5317106.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)
![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)
![5-amino-3-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5317133.png)

![1-[(4-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5317152.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5317156.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5317157.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317165.png)